2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. Celecoxib belongs to the class of drugs known as COX-2 inhibitors, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme that is involved in the production of prostaglandins, which are responsible for pain and inflammation.
Wirkmechanismus
2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that are involved in pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation. This compound also has other effects, including anti-tumor, neuroprotective, and cardioprotective effects, which are thought to be mediated by its ability to modulate various signaling pathways involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of COX-2 activity, reduction of prostaglandin synthesis, inhibition of angiogenesis, induction of apoptosis, reduction of inflammation and oxidative stress, and modulation of various signaling pathways involved in cancer, Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for COX-2, its ability to penetrate the blood-brain barrier, and its well-established safety profile. However, this compound also has some limitations, including its potential for off-target effects, its variable pharmacokinetics, and its potential for drug interactions.
Zukünftige Richtungen
There are several future directions for research on 2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide, including the development of more potent and selective COX-2 inhibitors, the identification of new therapeutic targets for this compound, the optimization of this compound dosing and administration, and the evaluation of this compound in combination with other drugs for the treatment of various diseases.
Synthesemethoden
2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-bromo-2-fluoroaniline with 2,6-dimethylphenylsulfonyl chloride to form 2,6-dimethylphenylsulfonyl-4-bromo-2-fluoroaniline. This intermediate is then reacted with ethyl 3-bromopropionate to form ethyl 2-(2,6-dimethylphenylsulfonyl)-4-bromo-2-fluoroacetate, which is then converted to this compound through a series of reactions involving hydrolysis, reduction, and acylation.
Wissenschaftliche Forschungsanwendungen
2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide has been extensively studied for its therapeutic potential in a wide range of diseases, including cancer, Alzheimer's disease, Parkinson's disease, and cardiovascular disease. This compound has been shown to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and inhibiting angiogenesis. This compound has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain, and by promoting the clearance of amyloid beta plaques that are associated with Alzheimer's disease. In addition, this compound has been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the heart, and by inhibiting platelet aggregation and thrombosis.
Eigenschaften
Molekularformel |
C15H23ClN2O4S |
---|---|
Molekulargewicht |
362.9 g/mol |
IUPAC-Name |
2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(3-ethoxypropyl)acetamide |
InChI |
InChI=1S/C15H23ClN2O4S/c1-4-22-10-6-9-17-15(19)11-18(23(3,20)21)14-8-5-7-13(16)12(14)2/h5,7-8H,4,6,9-11H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
NVAYXOGBIMZSAT-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=O)CN(C1=C(C(=CC=C1)Cl)C)S(=O)(=O)C |
Kanonische SMILES |
CCOCCCNC(=O)CN(C1=C(C(=CC=C1)Cl)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.